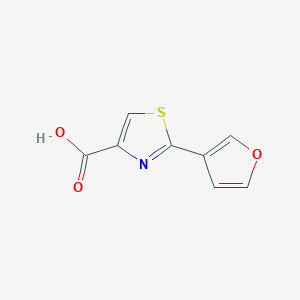
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The structure of the specific compound “2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid” would likely include a furan ring attached to a thiazole ring via a two-carbon chain, with a carboxylic acid group on the end of the chain.Chemical Reactions Analysis
In many studies, furan synthesis reaction mechanisms have been investigated and proposed . For example, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Anticonvulsant Activities : Studies have identified the synthesis and evaluation of various thiazole and furan derivatives, highlighting their significant potential in medical applications. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against maximal electroshock-induced seizures in mice, with certain compounds offering comparable efficacy to phenytoin, a standard antiepileptic drug. These findings suggest the therapeutic promise of furan and thiazole derivatives in treating convulsive disorders (Kohn et al., 1993).
Neuroprotective Effects
Anti-Parkinsonian Potential : Another area of interest is the neuroprotective effects of furan and thiazole compounds. For example, thiazolotriazolopyrimidine derivatives have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds demonstrated activity in haloperidol-induced catalepsy and oxidative stress models in mice, suggesting their potential as treatments for Parkinson’s disease (Azam et al., 2010).
Antioxidant and Anti-inflammatory Properties
Oxidative Status Investigation : The influence of furan derivatives on oxidative stress markers has been investigated, revealing that certain compounds can affect antioxidant enzyme activities and levels of oxidative stress markers such as malondialdehyde in animal models. This suggests the potential application of these compounds in managing oxidative stress-related conditions (Karatas et al., 2008).
Anti-inflammatory Activity : Thiazolyl and oxazolyl formazanyl indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects in animal models. These findings underscore the potential of furan and thiazole derivatives in developing new anti-inflammatory agents (Singh et al., 2008).
Antinociceptive Effects
Antinociceptive Potential : Research into the antinociceptive properties of acetylenic thiophene and furan derivatives has shown these compounds to be effective in various pain models in mice, indicating their potential use in pain management strategies (Goncales et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIGXLKMIWZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
955400-59-6 | |
| Record name | 2-(3-Furanyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955400-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



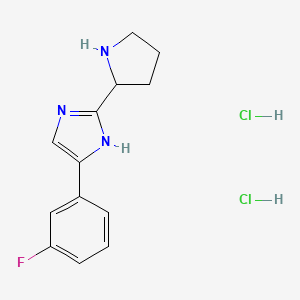
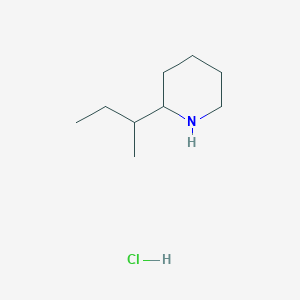
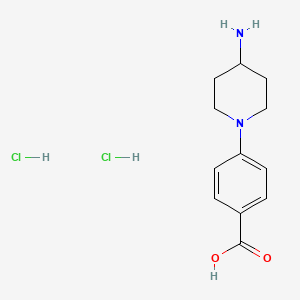
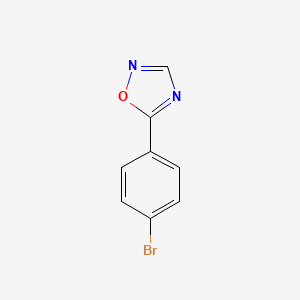
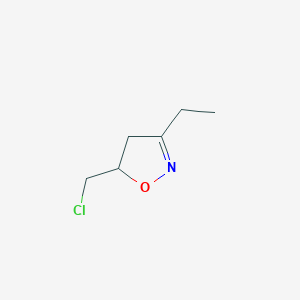
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
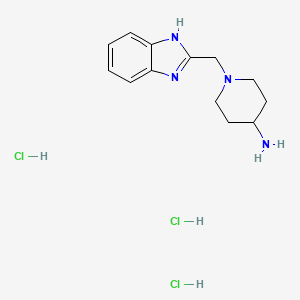
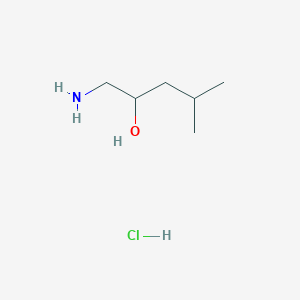
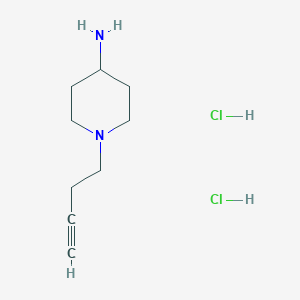
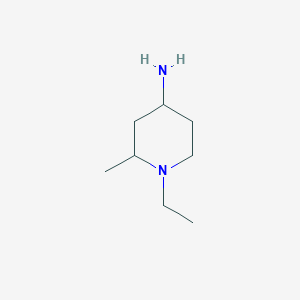
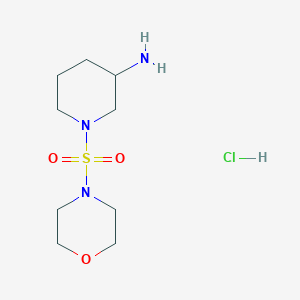
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)